Journal Name:Journal of Consumer Protection and Food Safety
Journal ISSN:1661-5751
IF:2.4
Journal Website:
Year of Origin:0
Publisher:Birkhauser Verlag Basel
Number of Articles Per Year:37
Publishing Cycle:
OA or Not:Not
Thermal processing-induced changes in volatilome and metabolome of Brussels sprouts: focus on glucosinolate metabolism
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-05-13 , DOI: 10.1007/s00217-023-04276-z
This study aimed to investigate the influence of different thermal treatment methods (boiling, steaming) on the metabolome and volatilome of Brussels sprouts. Targeted, quantitative analysis of primary metabolites (amino acids and sugars), glucosinolates as well as untargeted analysis of volatile organic compounds (VOCs) were performed. The composition of primary metabolites was affected only by boiling, where the loss of nutrients was observed. Glucosinolate content increased after cooking, which can be explained by the loosening of the plant tissues and its better extractability. Most marked changes were noticed in the volatilome. Among the degradation products of glucosinolates, isothiocyanates were the main chemical group in the raw and boiled vegetable. In contrast, steaming favored the formation of nitriles. Another dominant group of VOCs were aldehydes, which were the most abundant in raw Brussels sprouts and their level significantly decreased after thermal treatment. It is well known that isothiocyanates are substances with widely proven bioactive properties. Therefore, their formation in the glucosinolate degradation process is favorable. Based on the obtained results, it was concluded that boiling seems to be the most beneficial form of Brussels sprouts’ processing.
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Effect of phosphate salts and varying quantities of casein and whey protein on the syrup characteristics of a sweetened condensed skimmed milk and vegetable fat blend
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-15 , DOI: 10.1007/s00217-023-04307-9
A blend of sweetened condensed skimmed milk and vegetable fat is a product that can be prepared by mixing milk constituents and/or whey in powder form with the addition of sugar and/or vegetable fat. The aim of this study was to determine the influence of varied casein and whey protein compositions, as well as the use of phosphate salts, on the stability of milk mixture syrup. Syrup production was carried out using a mixture of skimmed milk powder, demineralized whey powder, glucose, vegetable fat, sugar, and phosphate. The casein: whey protein ratios used were 80:20, 70:30, and 56:44, and the phosphates were PQTS (phosphate salt composed of sodium phosphate, and sodium citrate) and OPSS (phosphate salt composed of orthophosphate, polyphosphate, and sodium citrate). The results indicated that the PQTS salt presented the best stability of the mixture, mainly in the 56:44 mixture. In addition, it modified the pH of the mixture to a greater extent than the standard and presented particles with larger sizes at both d10 and d90 (minimum and maximum particle size and represents 10 and 90% of the volume percentage distribution, respectively). However, the OPSS salt induced a higher phosphate content in the mixture, consequently lowering the free calcium and total calcium content. The mixture produced with the 56:44 ratio exhibited a reduction in the particle size of the mixtures with phosphates when evaluating the d90. As a result, the industry will select one of these phosphates based on the qualities of the desired end product.
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Oenological properties and terroir characteristics of an autochthonous grape cultivar: Ada Karası (Vitis vinifera L.)
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-01 , DOI: 10.1007/s00217-023-04317-7
This study aimed to review the current knowledge about cv. ‘Ada Karası’ and its wine, including oenological features and terroir characteristics gathered during geographical indication labelling studies. The research analyzed the climate and soil characteristics to determine the terroir properties of cv. ‘Ada Karası’. Furthermore, existing data on ampelographic and agronomic features were compiled, and the phenological traits and maturation dynamics of the cultivar and wine aroma profile were shared. The study also investigated the grape berry and wine quality traits of cv. ‘Ada Karası’. The must analysis of cv. ‘Ada Karası’ grapes during maturity revealed an average TA of 7.35 g 100 mL−1, a TSS of 22.17%, and a pH level of 3.55. Additionally, the total phenolic content was recorded as 2151.68 mg GAE kg−1, total anthocyanin content as 268.12 mg kg−1, and total tannin content as 2.64 g kg−1. The results of the quality evaluation indicated that ‘Ada Karası’ wine possessed a favorable chemical composition, yielding a middle-bodied and pleasant red wine with moderate alcohol, high acidity, high and dry tannins, high total phenolic compounds, moderate anthocyanin content, and volatile compounds. Sensory evaluation also showed a deep-red, with high and harsh tannins, a medium body, and a rich aroma of red fruits, woody, and spicy notes. Therefore, ‘Ada Karası’ wine could be considered a potential alternative to native Turkish grape varieties. However, producers should make wiser decisions regarding cultivation techniques, especially during harvest time, to produce top-quality wines.
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Effect of chitosan addition on acetaldehyde and polymeric pigments production after oxidation of red wines with different tannin/anthocyanins ratio
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-20 , DOI: 10.1007/s00217-023-04292-z
In order to evaluate the effect of the application of chitosan to red wines with different initial composition, four wines showing tannins/anthocyanins ratio (T/A) ranging from 0.15 to 2.44 were treated with this amino polysaccharide. As one of the main factors involved in red wine ageing is the oxidation, even a forced oxidation test was applied on all the samples. The addition of chitosan determined a decrease in total phenolic compounds mainly due to the adsorption of protein-reactive tannins which decreased from 10 to 50% of the initial value. The previous addition of chitosan determined a lower production of acetaldehyde after oxidation confirming the antioxidant activity of this amino polysaccharide. The production of acetaldehyde was lower in samples with a higher T/A ratio probably due to the involvement of acetaldehyde in reactions with flavanols and anthocyanins giving polymeric pigments. These results suggest a possible use of chitosan in red wine with a higher T/A ratio to decrease the content of tannins reactive towards proteins and, contemporary, to act as antioxidant.
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Spoilage detection of smart packaged chicken meat by ddPCR
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-05 , DOI: 10.1007/s00217-023-04321-x
Nowadays, it is important for the food industry and public health that food reaches the consumer from production to consumption without spoiling. Smart packaging technologies are one of the new technologies informing the manufacturer and customer. In order to prevent spoiled food from being consumed, it is necessary to identify the deterioration as quickly as possible. The aim of the study is to determine the applicability of smart packaging technology and usability of Digital Droplet PCR for quick and accurate spoilage detection by evaluating the quantity of genes involved in biogenic amines synthesis that occurs during spoilage. The accumulation of biogenic amines, which are spoilage products, in foods until they are detected, and the consumption of these foods pose a risk to public health. In this study, chicken meats were analyzed on specific days in terms of microbiological, physicochemical, and molecular aspects. The 9th day was determined to be the start of the degradation when the quantity of microorganisms exceeded 108 cfu/g, based on the microbiological data obtained from chicken meats. On the same day according to the ddPCR data, the gene duplication number was found to be over 50–60 copies. Within the light of this information, the upper limit for the detection of degradation of histamine and putrescine-producing is interpreted as 50 copies. When the results of the microbiological analyses and ddPCR data were compared, it was shown that ddPCR method when used in combination with the smart labels can be applicable for quick deterioration detection in smart packaging systems.
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Innovative continuous biocatalytic system based on immobilized tannase: possible prospects for the haze-active phenols hydrolysis in brewing industry
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-03 , DOI: 10.1007/s00217-023-04323-9
The development of biotechnological approaches for preventing chill haze formation has attracted great interest in brewing research. The current work provides an innovative biocatalytic system, based on immobilized tannase (as phenolic-degrading enzyme), for the continuous treatment of wort in fluidized-bed reactor (FBR). The covalent immobilization on chitosan beads has been performed using a food-grade cross-linker. The initial protein concentration of 1.35 mgBSAeq/mL allowed us to maximize the specific activity of the biocatalyst (0.017 I.U./mgBSAeq), which was characterized by a higher pH and storage stability than that of the free enzyme. The continuous treatment in FBR has been optimized varying the flow rate (Qv) and the amount of biocatalyst, and the suitable conditions for the continuous treatment of synthetic wort were 560 mL/min (Qv) and 5.0 g of biocatalyst. Immobilized tannase exhibited excellent operational stability in FBR and has been reused eight times retaining 60% of its initial activity. The continuous and specific haze-preventing biotechnological treatment provided in this study, and based on food-grade immobilized tannase, may be successfully applied during the phase of post-mashing, when the operating conditions (T = 40 °C, pH = 5) match those optimal for the catalytic activity of the enzyme.
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Improving carotenoid extraction, stability, and antioxidant activity from Citrus sinensis peels using green solvents
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-14 , DOI: 10.1007/s00217-023-04302-0
Carotenoids have a wide range of applications in the food, pharmaceutical, and cosmetic industries as natural coloring agents and antioxidants. Consequently, industries are more concerned about extracting them from natural resources and by-products. The present research aimed to evaluate the extraction efficiency of carotenoids from orange peels using hydrophobic deep eutectic solvents (HDESs) as alternatives for organic solvents. The antioxidant capacity and color stability of HDESs extracts were monitored for 20 days and to intensify the extraction process, ultrasound-assisted extraction (UAE) was optimized using a response surface methodology (RSM). Menthol:Eucalyptol (Me:Eu) extract showed the highest carotenoid extraction yield [359.3 ± 3.5 mg/100 g of fresh weight (fw)], and also presented high stability during the storage period. HDESs extracts showed higher antioxidant capacity compared to hexane extracts, while Me:Eu extracts showed the lowest color variation (5.9 ± 0.2). Optimal parameters using Me:Eu were extraction time of 20 min, ultrasonic power of 120 W (60%), and solid–liquid ratio of 1:20 (g/mL) reaching a carotenoid content of 573.4 mg/100 gfw. While, C12:C8 optimal parameters were 10 min, 80 W (40%), and a solid–liquid ratio of 1:10 (g/mL), providing a carotenoid content of 183.7 mg/100 gfw. To establish if the solvents used are greener alternatives, the EcoScale was used and showed that UAE is a sustainable method to recover carotenoids using HDESs. Overall, the results showed that HDESs can improve carotenoid stability, and when combined with the intrinsic safety and edibility of their components, it makes these extracts appealing for food industry.
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Physico-chemical analysis of virgin olive oils from fresh and fallen fruits for assessing the quality and shelf life: characterization by chemometrics
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-12 , DOI: 10.1007/s00217-023-04308-8
The current study was conducted on olive fruit from the Chemlali cultivar gathered during two successive crop seasons and divided into two groups: olive plucked off the tree (Fresh olive) (oil yields 23%) and olive obtained from the ground before harvesting time, corresponding to Fallen Olive Fruit (oil yields 30%). The purpose of this research was to determine the effect of olive category on the quality of virgin olive oil (VOO). Analytical indicators, such as free acidity, peroxide value, and UV absorbance at 232–270 nm, showed higher values in Fallen Olive Fruit Oil, while pigments, total phenols, and oxidative stability exhibited lower values compered to Fresh olive oils. Similarly, Fallen Olive Fruit Oil has a lower oleic acid concentration, while the sterol content of the two samples remained nearly consistent across the two crop seasons. Furthermore, the phenolic percentage emanated from Chemlali olive oil varies according to the type of olive fruit, with Fresh olive oil having the highest concentration.Graphical abstract
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Chemical analysis of selected meads produced in Poland
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-07-01 , DOI: 10.1007/s00217-023-04315-9
The aim of this study was the analysis of 25 commercially available meads obtained from three leading producers in Poland. In the course of the analyses, the concentration of nine organic acids was determined using the capillary isotachophoresis technique, and the total polyphenol content (58–699 mg/L GAE) and the antioxidant activity were expressed as FRAP (234–6422 µmol/L Fe2+) using spectrophotometric methods. We were able to indicate the acids whose main source was honey—gluconic acid (561–2287 mg/L) and formic acid (35–176 mg/L), the one that was formed during alcoholic fermentation—succinic acid (280–845 mg/L), and also those originating from the additives in the form of fruit juices, or as a result of acidification—tartaric acid (< LOD–159 mg/L), malic acid (135–1611 mg/L) or citric acid (125–4576 mg/L). Our results provide a further contribution to the general knowledge of the chemical composition of meads, and, in particular, these are the first results of this kind for meads commercially available in Poland. The analysis of principal components showed the correlation structure of the examined parameters and the existence of two clusters containing specific meads.
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Volatile and sensory profile of sparkling wines produced by faster and alternative methods (Ancestral and Single Tank Fermentation) compared to the usual methods (Charmat and Traditional)
Journal of Consumer Protection and Food Safety ( IF 2.4 ) Pub Date: 2023-06-15 , DOI: 10.1007/s00217-023-04303-z
The wine industry intends to boost production of high-quality, innovative and competitive sparkling wines, since they have experienced a growth in consumption. Volatile compounds of sparkling wines produced with faster alternative methods (Ancestral and Single Tank Fermentation, STF) were compared to usual ones (Traditional and Charmat) using headspace solid-phase micro-extraction and gas chromatography with mass spectrometry detection (HS-SPME-GC/MS) followed by heat map and hierarchical grouping analysis (HCA). Esters with fruity, floral, honey and sweet characteristics were mainly responsible for the uniqueness of the sparkling wines produced by alternative methods. Five esters (isoamyl acetate, ethyl hexanoate, ethyl octanoate, 2-phenylethyl acetate and isopentyl hexanoate) were found at levels above their odour thresholds (30, 55, 580, 250 and 100 µg L−1, respectively) in the Ancestral (122.8, 152.2, 588.0, 293.1 and 120.65 µg L−1, respectively) and STF (136.8, 172.6, 599.4, 291.7 and 129.76 µg L−1, respectively) sparkling wines. In contrast, hexanol (herbaceous odour, 790.3 and 845.5 µg L−1) and isoamyl octanoate (oily odour, 159.2 and 161.7 µg L−1), which may impair the quality, were found at levels above the odour threshold (110 and 152.0 µg L−1) in the Charmat and Traditional sparkling wines, respectively. Sensory profile evaluated using quantitative descriptive analysis (QDA) showed that alternative sparkling wines were characterised by an enhanced odour of sweet, floral tropical and citrus fruit, in addition to effervescence, intensity of yellow colour, creaminess, body and taste. Therefore, Ancestral and STF resulted in desirable-quality sparkling wines that can be produced through faster processes with fewer steps.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 19 Not